N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine
Description
This compound is a chloro-substituted 1,3,5-triazine derivative featuring a 4-methylphenyl group at the N2 position and a 4-(trifluoromethyl)phenyl group at the N4 position. The trifluoromethyl (CF₃) group is strongly electron-withdrawing, influencing electronic distribution and enhancing metabolic stability. The chlorine atom at position 6 contributes to reactivity, enabling further functionalization. Such triazine derivatives are widely explored in pharmaceuticals and agrochemicals due to their tunable properties .
Properties
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5/c1-10-2-6-12(7-3-10)22-15-24-14(18)25-16(26-15)23-13-8-4-11(5-9-13)17(19,20)21/h2-9H,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKKNJQXEFVOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of 1,3,5-triazines. Its molecular formula is C17H13ClF3N5, and it has garnered attention for its biological activities, particularly as a potential therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClF3N5 |
| Molecular Weight | 379.77 g/mol |
| CAS Number | 680215-23-0 |
| Synonyms | Various triazine derivatives |
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes. Research indicates that compounds with similar triazine structures can act as inhibitors for critical enzymes involved in neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition
Studies have shown that derivatives of triazine can exhibit significant inhibition of AChE, an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE is crucial for enhancing cholinergic transmission and is a target for Alzheimer's disease treatments.
- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 0.051 µM to 0.092 µM against AChE .
β-Secretase (BACE1) Inhibition
BACE1 is another target for Alzheimer's disease therapy as it plays a role in the production of amyloid-beta peptides. Compounds similar to this compound have shown promising BACE1 inhibitory activity.
- IC50 Values : Some derivatives have exhibited IC50 values for BACE1 inhibition in the range of 9.00 µM to 14.25 µM .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the potential of triazine derivatives in treating neurodegenerative diseases:
- Neuroprotective Effects : Research has indicated that certain triazine derivatives not only inhibit AChE and BACE1 but also display neuroprotective properties without inducing cytotoxicity .
- Molecular Docking Studies : Docking studies have provided insights into how these compounds interact with active sites of AChE and BACE1. The presence of specific functional groups enhances binding affinity through hydrogen bonding and hydrophobic interactions .
- Synthesis and Evaluation : Various synthetic routes have been explored to develop novel triazine derivatives with improved biological activity. These include modifications at the phenyl rings and substitutions that enhance solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among triazine derivatives include substituents at N2, N4, and position 6, which dictate physical, chemical, and biological properties. Below is a comparative analysis:
Table 1: Substituent Effects on Properties
Key Observations:
- Electron-Withdrawing Groups : The CF₃ group in the target compound enhances stability and bioavailability compared to halogens (e.g., Cl, F) in other derivatives .
- Morpholino/Piperazinyl Groups: Compounds with morpholino (e.g., ) or piperazinyl (e.g., ) substituents exhibit improved water solubility but may face metabolic challenges.
- Agrochemical vs. Pharmaceutical Use : Substituents like isopropyl or tert-butyl (e.g., ) favor agrochemical applications, while aryl groups (e.g., methylphenyl, trifluoromethylphenyl) align with drug development .
Pharmacological and Agrochemical Performance
Anticancer Activity:
- The target compound’s CF₃ and methylphenyl groups may enhance binding to kinase targets, similar to derivatives in and , which show anticancer activity .
- Morpholino derivatives () exhibit moderate efficacy but better solubility, favoring intravenous administration.
Herbicidal Activity:
- Terbutylazine () and 6-chloro-N2-isopropyl derivatives () persist in soil due to alkyl substituents, whereas the target compound’s aryl groups likely reduce environmental persistence.
Physicochemical Properties
Table 3: Calculated Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~435 | 4.2 | <0.1 |
| 6-Chloro-N2-isopropyl... | ~285 | 2.8 | 1.5 |
| N2-(4-Chlorophenyl)-... () | ~460 | 3.5 | 0.5 |
- The target compound’s higher LogP reflects hydrophobic contributions from CF₃ and methylphenyl groups, limiting solubility but enhancing membrane permeability.
Preparation Methods
Regioselectivity in Substitution
Cyanuric chloride’s chlorine atoms exhibit differential reactivity:
Role of Solvent
1,4-Dioxane stabilizes the triazine intermediate through polar interactions, while ethanol in microwave synthesis enhances microwave absorption, enabling rapid heating.
Challenges and Optimization
Byproduct Formation
Competing reactions may yield:
- Di-substituted byproducts : From over-substitution at high temperatures.
- Hydrolysis products : Due to trace moisture, mitigated by rigorous solvent drying.
Yield Improvement Strategies
- Catalytic Additives : Triethylamine (5 mol%) increases second substitution yield to 58%.
- Inert Atmosphere : Nitrogen sparging reduces oxidation side reactions.
Characterization Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 228–231°C (decomposition observed above 235°C).
Industrial Scalability Considerations
Large-scale production favors stepwise substitution due to:
- Batch Reactor Compatibility : Adaptable to existing infrastructure.
- Cost-Effectiveness : Lower microwave equipment costs at multi-kilogram scales.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine?
- Methodology : The compound is typically synthesized via a microwave-assisted one-pot reaction using cyanoguanidine, aromatic aldehydes (e.g., 4-methylbenzaldehyde), and substituted anilines (e.g., 4-trifluoromethylaniline). Key steps include:
- Reagent ratios : Stoichiometric equivalence of cyanoguanidine, aldehyde, and arylamine.
- Microwave conditions : 150–200 W power, 100–120°C, 15–30 min reaction time .
- Post-reaction purification : Ethanol recrystallization to isolate the triazine core .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use DMSO-d6 as solvent for and NMR. Key peaks include aromatic protons (δ 7.2–8.4 ppm) and triazine NH signals (δ ~9.8 ppm) .
- Elemental Analysis : Verify C, H, N percentages (e.g., C: ~50%, N: ~18%) to confirm purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity?
- Methodology :
- Temperature control : Higher temperatures (e.g., 101°C) enhance aryl substitution but risk decomposition. Monitor via in-line IR spectroscopy .
- Catalyst screening : Test bases like N-ethyl-N-isopropylpropan-2-amine (0.5–1.5 eq.) to accelerate nucleophilic aromatic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction ion-exchange chromatography for HCl salt removal .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., replacing trifluoromethyl with methoxy or nitro groups) and evaluate via:
- Enzyme inhibition assays : Measure IC against kinases or proteases.
- Cellular permeability : Use Caco-2 cell monolayers to assess logP and membrane penetration .
- Crystallography : Resolve X-ray structures to correlate substituent bulk (e.g., trifluoromethyl) with target binding pocket interactions .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodology :
- Cross-validation : Compare experimental NMR shifts (e.g., δ 7.89 ppm for para-substituted aromatic protons) with DFT-calculated chemical shifts .
- Dynamic NMR : Detect rotational barriers in triazine NH groups by variable-temperature NMR (e.g., coalescence at 80°C) .
- HPLC-MS : Identify trace impurities (e.g., unreacted intermediates) using C18 columns and 0.1% TFA in acetonitrile/water gradients .
Q. What strategies ensure stability during long-term storage?
- Methodology :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light sensitivity : Use amber vials to prevent UV-induced cleavage of the triazine ring .
- Lyophilization : For HCl salts, lyophilize from tert-butanol/water mixtures to prevent hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
